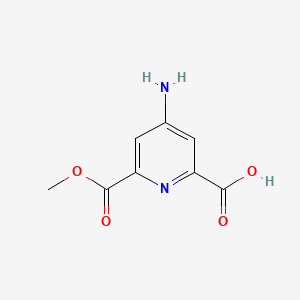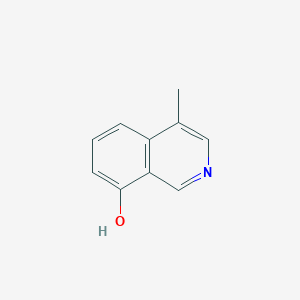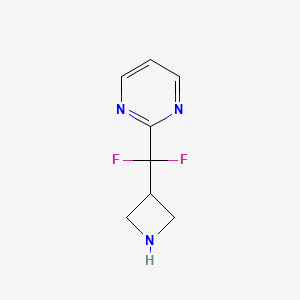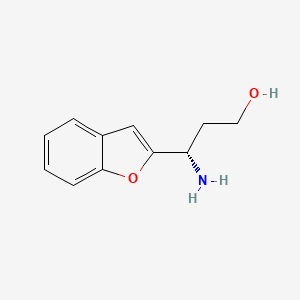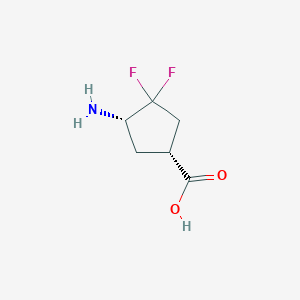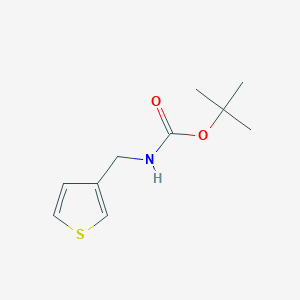
Di-tert-butyl (aminomethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl (aminomethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an aminomethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl (aminomethyl)phosphonate typically involves the reaction of di-tert-butyl phosphite with formaldehyde and an amine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Reaction of di-tert-butyl phosphite with formaldehyde: This step forms an intermediate, which is then reacted with an amine to produce the desired phosphonate.
Reaction conditions: The reaction is usually conducted in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl (aminomethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the aminomethyl group, potentially leading to secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Di-tert-butyl (aminomethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibitors, particularly those targeting phosphatases.
Industry: this compound is used in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of di-tert-butyl (aminomethyl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that process phosphate-containing substrates. This inhibition can occur through competitive binding at the active site of the enzyme, thereby blocking the enzyme’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl phosphite: Similar in structure but lacks the aminomethyl group.
Di-tert-butyl (hydroxymethyl)phosphonate: Contains a hydroxymethyl group instead of an aminomethyl group.
Di-tert-butyl N,N-diethylphosphoramidite: Contains an N,N-diethylphosphoramidite group.
Uniqueness
Di-tert-butyl (aminomethyl)phosphonate is unique due to the presence of both the phosphonate and aminomethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H22NO3P |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
bis[(2-methylpropan-2-yl)oxy]phosphorylmethanamine |
InChI |
InChI=1S/C9H22NO3P/c1-8(2,3)12-14(11,7-10)13-9(4,5)6/h7,10H2,1-6H3 |
Clave InChI |
GGKTVXZMEDCZPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OP(=O)(CN)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



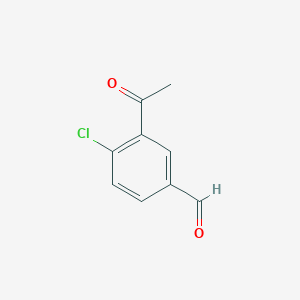
![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12957690.png)
